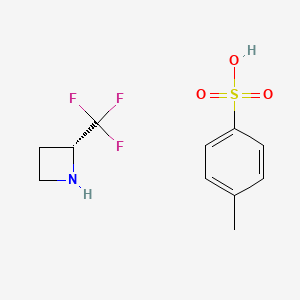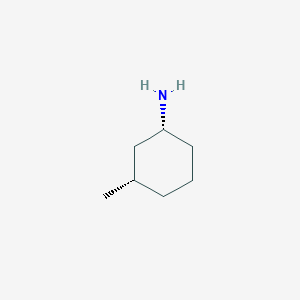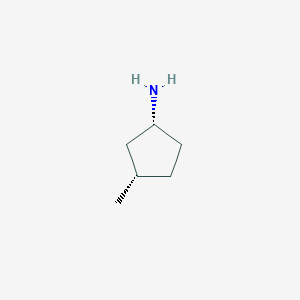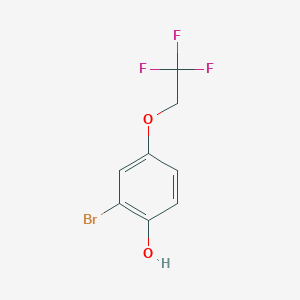![molecular formula C21H26N2O5S B8187284 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate](/img/structure/B8187284.png)
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is a chemical compound with the molecular formula C21H26N2O5S and a molecular weight of 418.51 g/mol . It is a light yellow solid and is known for its unique spirocyclic structure, which includes a diaza-spiro[3.4]octane core. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate typically involves the following steps:
Formation of the diaza-spiro[3.4]octane core: This is achieved through a cyclization reaction involving appropriate precursors such as diamines and cyclic ketones.
Introduction of the carbobenzoxy (Cbz) protecting group: The Cbz group is introduced to protect the nitrogen atoms during subsequent reactions. This is usually done using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The Cbz protecting group can be removed through hydrogenation or other reduction methods to yield the free amine.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the tosylate group.
Reduction: Free amine derivatives.
Oxidation: Oxidized derivatives such as N-oxides.
Scientific Research Applications
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is primarily related to its ability to interact with various molecular targets through its diaza-spiro[3.4]octane core. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing molecular pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-diaza-spiro[3.4]octane: Lacks the Cbz and tosylate groups, making it less versatile in synthetic applications.
6-Cbz-2,6-diaza-spiro[3.4]octane: Similar structure but without the tosylate group, which limits its reactivity in substitution reactions.
2,6-diaza-spiro[3.4]octane-6-carboxylate: Contains a carboxylate group instead of the tosylate group, leading to different reactivity and applications.
Uniqueness
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is unique due to its combination of the diaza-spiro[3.4]octane core, Cbz protecting group, and tosylate group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C7H8O3S/c17-13(18-8-12-4-2-1-3-5-12)16-7-6-14(11-16)9-15-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,15H,6-11H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGGQRIPVHFWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC12CNC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate](/img/structure/B8187279.png)

